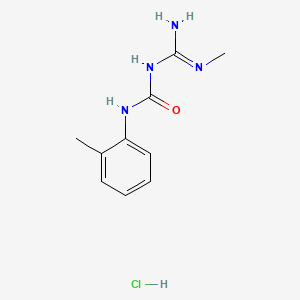![molecular formula C13H18BrNO2 B8359596 tert-butyl N-[4-(bromomethyl)-2-methylphenyl]carbamate](/img/structure/B8359596.png)
tert-butyl N-[4-(bromomethyl)-2-methylphenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[4-(bromomethyl)-2-methylphenyl]carbamate: is an organic compound with the molecular formula C12H16BrNO2 and a molecular weight of 286.16 g/mol . This compound is often used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(bromomethyl)-2-methylphenyl]carbamate typically involves the reaction of 4-(bromomethyl)-2-methylphenylamine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: tert-Butyl N-[4-(bromomethyl)-2-methylphenyl]carbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include , , and .
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative .
Applications De Recherche Scientifique
Chemistry: In organic chemistry, tert-butyl N-[4-(bromomethyl)-2-methylphenyl]carbamate is used as a building block for the synthesis of more complex molecules . It serves as a precursor for various functionalized compounds through substitution reactions .
Biology and Medicine: The compound is utilized in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs with potential therapeutic applications . It is also used in the study of enzyme inhibitors and receptor modulators .
Industry: In the agrochemical industry, this compound is employed in the synthesis of pesticides and herbicides . Its reactivity makes it a valuable intermediate for producing compounds with specific biological activities .
Mécanisme D'action
The mechanism of action of tert-butyl N-[4-(bromomethyl)-2-methylphenyl]carbamate involves its ability to act as an electrophile in substitution reactions . The bromine atom is a good leaving group, making the compound reactive towards nucleophiles . This reactivity is exploited in various synthetic applications to introduce different functional groups into the molecule .
Comparaison Avec Des Composés Similaires
- tert-Butyl N-[4-(bromomethyl)phenyl]carbamate
- tert-Butyl N-[4-(bromomethyl)-2-chlorophenyl]carbamate
- tert-Butyl N-[4-(bromomethyl)-2-fluorophenyl]carbamate
Uniqueness: tert-Butyl N-[4-(bromomethyl)-2-methylphenyl]carbamate is unique due to the presence of the methyl group at the 2-position of the phenyl ring . This structural feature can influence the compound’s reactivity and the types of reactions it undergoes . The methyl group can also affect the compound’s physical properties, such as solubility and boiling point .
Propriétés
Formule moléculaire |
C13H18BrNO2 |
|---|---|
Poids moléculaire |
300.19 g/mol |
Nom IUPAC |
tert-butyl N-[4-(bromomethyl)-2-methylphenyl]carbamate |
InChI |
InChI=1S/C13H18BrNO2/c1-9-7-10(8-14)5-6-11(9)15-12(16)17-13(2,3)4/h5-7H,8H2,1-4H3,(H,15,16) |
Clé InChI |
PFBBCTDKRPCSKT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)CBr)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Benzyl-4-methyl-2,7-diazabicyclo[3.3.0]octane](/img/structure/B8359515.png)

![Diethyl {[(4-iodophenyl)carbonyl]amino}propandioate](/img/structure/B8359533.png)






![1-[4-({[Tert-butyl(dimethyl)silyl]oxy}methyl)phenyl]propan-2-ol](/img/structure/B8359577.png)
![2-[3-(4-Carbamimidoylphenyl)ureido]acetic acid ethyl ester](/img/structure/B8359589.png)



